1-(4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one
Description
The compound 1-(4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one features a pyrrolidin-2-one core linked to a phenyl group substituted with a thioether-bound pyridazine ring bearing a 2-chlorophenyl moiety.
Properties
IUPAC Name |
1-[4-[[6-(2-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3OS/c22-18-5-2-1-4-17(18)19-11-12-20(24-23-19)27-14-15-7-9-16(10-8-15)25-13-3-6-21(25)26/h1-2,4-5,7-12H,3,6,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVOUAZDXKBUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CSC3=NN=C(C=C3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets. Similarly, pyrrolidine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities. Pyrrolidine derivatives also have a diverse range of biological activities. The compound’s interaction with its targets and any resulting changes would depend on the specific biological target and the context of the interaction.
Biochemical Pathways
It is known that pyridazinone and pyrrolidine derivatives can influence a variety of biochemical pathways depending on their specific targets.
Biological Activity
The compound 1-(4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 394.9 g/mol. The compound features a pyrrolidine ring, a pyridazine moiety, and a chlorophenyl group, which contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific findings related to the biological activity of this compound.
Antibacterial Activity
Studies have shown that derivatives of pyrrolidine and pyridazine can possess potent antibacterial effects. For instance, compounds similar to This compound have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Example A | 0.0039 | S. aureus |
| Example B | 0.025 | E. coli |
Antifungal Activity
In vitro studies have also indicated that certain pyridazine derivatives exhibit antifungal properties, inhibiting the growth of fungi at MIC values between 32 to 512 μg/mL . This suggests that the compound may also be effective against fungal infections.
Anticancer Potential
The anticancer activity of similar compounds has been explored extensively. For example, derivatives containing the pyridazine structure were tested against various cancer cell lines, showing IC50 values in the micromolar range . The mechanism often involves the induction of apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .
The biological activity of This compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial and fungal metabolism.
- Receptor Interaction : Binding to cellular receptors can modulate signaling pathways that lead to cell death in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in target cells.
Case Studies
Recent investigations into related compounds highlight their therapeutic potential:
- Study on Pyrrolidine Derivatives : A study demonstrated that certain pyrrolidine derivatives exhibited significant antibacterial activity with MIC values comparable to established antibiotics .
- Anticancer Research : Another study focused on pyridazine derivatives showed promising results against breast cancer cell lines, indicating potential for further development as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Pharmacological and Physicochemical Properties
Electronic Effects:
- In contrast, the trifluoromethyl group in CAS 61213-51-2 provides strong electronegativity and metabolic resistance .
- The amino-fluorophenoxy group in CAS 1342834-36-9 introduces hydrogen-bonding capacity, improving solubility but possibly reducing membrane permeability .
Lipophilicity (Predicted logP Values):
- Target Compound : High logP (~3.5) due to aromatic chlorophenyl and thioether.
- CAS 61213-51-2 : Higher logP (~4.0) from CF₃ and chloromethyl groups.
- CAS 1342834-36-9: Moderate logP (~2.8) due to polar amino and fluorophenoxy groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
